

Application Notes and Protocols for 1-Hydroxyrute carpine in In Vivo Animal Models

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Compound of Interest

Compound Name: **1-Hydroxyrute carpine**

Cat. No.: **B044754**

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Introduction

1-Hydroxyrute carpine is a primary metabolite of rutaecarpine, a quinazolinocarboline alkaloid isolated from the unripe fruit of *Evodia rutaecarpa*. While direct *in vivo* studies on **1-hydroxyrute carpine** are limited, extensive research on its parent compound, rutaecarpine, provides a strong foundation for investigating its potential therapeutic applications. The biological activities of rutaecarpine are often attributed to its metabolites, making the study of **1-hydroxyrute carpine** crucial. *In vitro* studies have indicated that hydroxylated metabolites of rutaecarpine, such as 3-hydroxyrute carpine, possess potent anti-inflammatory effects.^[1] This document compiles detailed application notes and protocols from *in vivo* animal model studies of rutaecarpine, which can be adapted for the investigation of **1-hydroxyrute carpine**. The information is organized by therapeutic area and includes quantitative data, experimental methodologies, and relevant signaling pathways.

I. Anti-Inflammatory and Anti-Arthritic Models

Rutaecarpine has demonstrated significant anti-inflammatory properties in various animal models. These effects are largely attributed to the inhibition of pro-inflammatory signaling pathways such as NF- κ B and MAPK.^{[2][3][4]}

Quantitative Data Summary

Animal Model	Compound & Dosage	Key Findings	Reference
Rat λ-Carrageenan-Induced Paw Edema	Rutaecarpine (i.p.)	Dose-dependent inhibition of paw edema. IC ₅₀ for COX-2 inhibition: 0.28 μM.	[5][6]
Mouse Imiquimod-Induced Psoriasis-like Dermatitis	1% Rutaecarpine (topical) or Oral Rutaecarpine	Improved psoriasis-like skin damage; suppressed expression of IL-23, IL-17A, IL-22, IL-6, and IFN-α.	[7]
Mouse Model of Osteoarthritis (OA)	Rutaecarpine	Attenuated inflammatory response and cartilage degradation.	[2][8]
Rat Acetaminophen-Induced Acute Liver Injury	Rutaecarpine Pretreatment	Reduced inflammatory response and protected against hepatic inflammation via inhibition of NF-κB signaling.	[9]

Experimental Protocols

1. Carrageenan-Induced Paw Edema in Rats

This model is used to screen for acute anti-inflammatory activity.

- Animals: Male Sprague-Dawley rats.
- Grouping:
 - Vehicle control (e.g., 0.1% carboxymethyl cellulose).

- Rutaecarpine/**1-Hydroxyrutecarpine** (various doses, administered intraperitoneally).
- Positive control (e.g., Indomethacin).
- Procedure:
 - Administer the test compound or vehicle intraperitoneally.
 - One hour after administration, inject 0.1 mL of 1% λ -carrageenan solution into the sub-plantar region of the right hind paw.
 - Measure paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
- Endpoint: Calculate the percentage of edema inhibition compared to the control group.[\[5\]](#)[\[6\]](#)

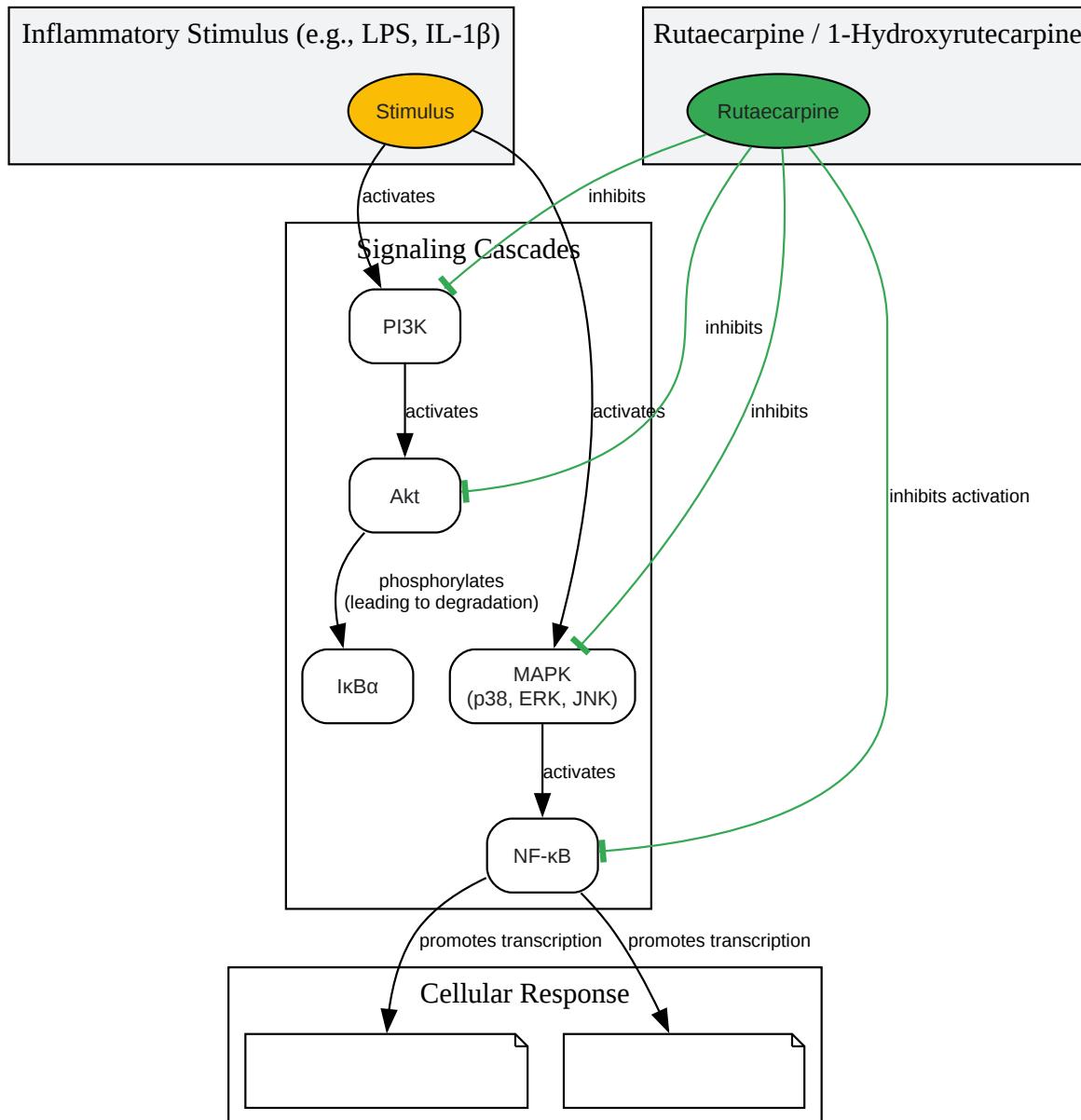
2. Imiquimod-Induced Psoriasis-like Dermatitis in Mice

This model mimics the inflammatory skin condition psoriasis.

- Animals: Mice.
- Grouping:
 - Control group.
 - Imiquimod (IMQ)-induced model group.
 - IMQ + 1% Rutaecarpine/**1-Hydroxyrutecarpine** (topical application).
 - IMQ + Oral Rutaecarpine/**1-Hydroxyrutecarpine** (various doses).
- Procedure:
 - Apply a daily topical dose of imiquimod cream to the shaved back of the mice to induce psoriasis-like lesions.
 - Concurrently, treat the mice with topical or oral administrations of the test compound.

- Monitor and score the severity of skin inflammation (erythema, scaling, and thickness).
- Endpoints:
 - Psoriasis Area and Severity Index (PASI) score.
 - Histological analysis of skin biopsies.
 - Measurement of pro-inflammatory cytokine levels (IL-23, IL-17A, IL-22, IL-6, IFN- α) in skin tissue.[\[7\]](#)

Signaling Pathway

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Rutaecarpine's Anti-Inflammatory Signaling Pathway

II. Neuroprotective Models

Rutaecarpine has shown promise in protecting against neuronal damage in animal models of cerebral ischemia-reperfusion injury and cognitive impairment. The mechanisms involve antioxidant effects and modulation of mitochondrial function.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Quantitative Data Summary

Animal Model	Compound & Dosage	Key Findings	Reference
Mouse Cerebral Ischemia-Reperfusion	Rutaecarpine (84, 252, 504 µg/kg, i.p.)	Improved learning and memory, reduced infarct volume, decreased MDA, increased SOD and GPx.	[10] [11]
Mouse D-galactose-Induced Cognitive Impairment	Rutaecarpine	Attenuated cognitive deficits and mitochondrial dysfunction.	[12]

Experimental Protocols

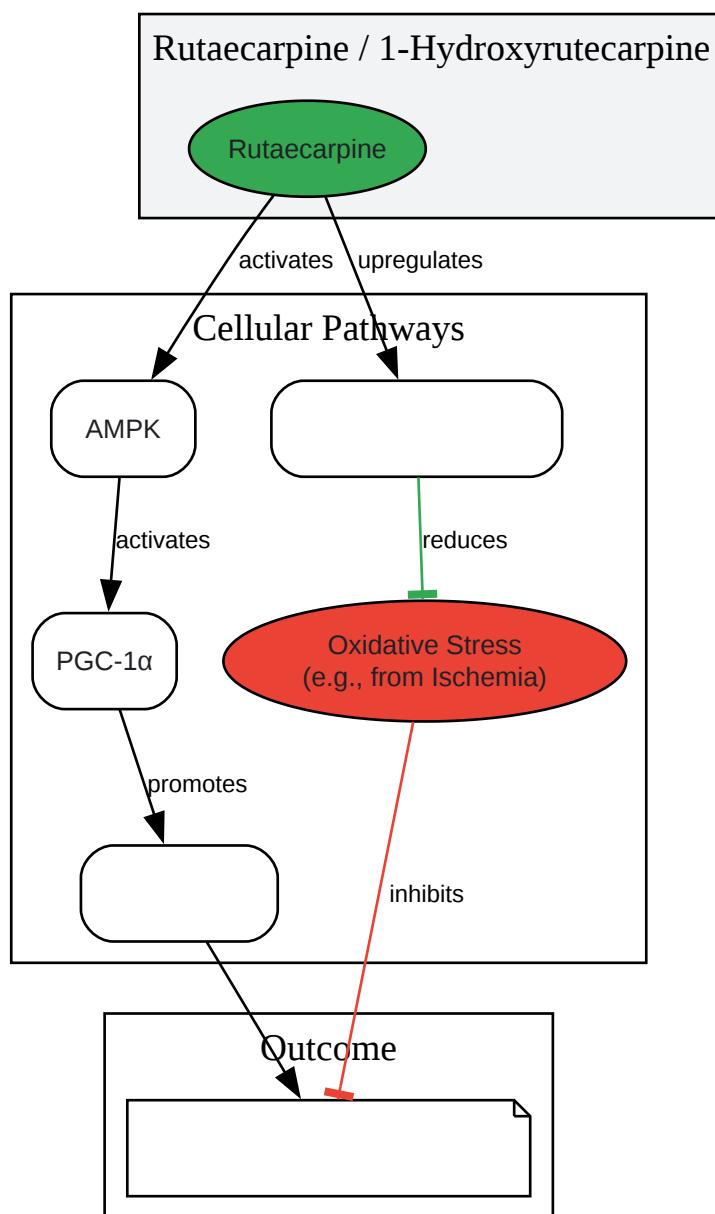
1. Cerebral Ischemia-Reperfusion Injury in Mice

This model simulates the effects of a stroke.

- Animals: Male Kunming mice.
- Grouping:
 - Sham-operated group.
 - Model group (ischemia-reperfusion).
 - Rutaecarpine/**1-Hydroxy rutaecarpine**-treated groups (e.g., 84, 252, 504 µg/kg, i.p.) administered daily for 7 days prior to surgery.
- Procedure:

- Induce cerebral ischemia by occluding the middle cerebral artery (MCAO) for a specific duration (e.g., 2 hours).
- Remove the occlusion to allow for reperfusion.
- Assess neurological deficits and behavioral outcomes at various time points post-reperfusion.
- Endpoints:
 - Neurological symptom scores.
 - Infarct volume measurement using TTC staining.
 - Brain water content.
 - Behavioral tests (e.g., step-through test, inclined angle test).
 - Biochemical analysis of brain tissue for oxidative stress markers (MDA, SOD, GPx).[\[10\]](#)
[\[11\]](#)

Signaling Pathway



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Rutaecarpine's Neuroprotective Signaling Pathway

III. Cardiovascular Models

Rutaecarpine exhibits several cardiovascular protective effects, including vasodilation, anti-platelet aggregation, and cardioprotection against ischemia-reperfusion injury.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

Quantitative Data Summary

Animal Model	Compound & Dosage	Key Findings	Reference
Myocardial Ischemia-Reperfusion Rats	Rutaecarpine (100 or 300 µg/kg, i.v.)	Reduced myocardial infarct size and creatine kinase release; increased plasma CGRP.	[13][15]
ADP-Induced Acute Pulmonary Thromboembolism in Mice	Rutaecarpine	Considerably decreased the death rate.	[17]
Mouse Microvascular Thrombosis	Rutaecarpine (25 µg/g)	Significantly increased the occlusion time of thrombotic platelet plug formation.	[17]

Experimental Protocols

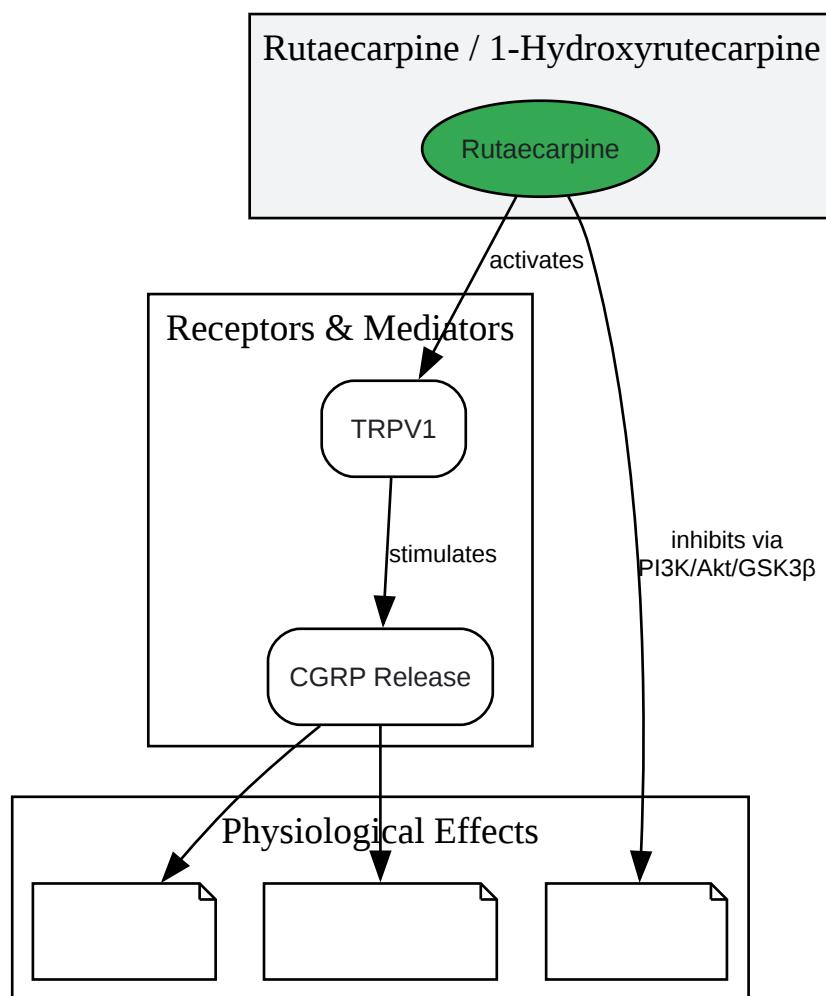
1. Myocardial Ischemia-Reperfusion Injury in Rats

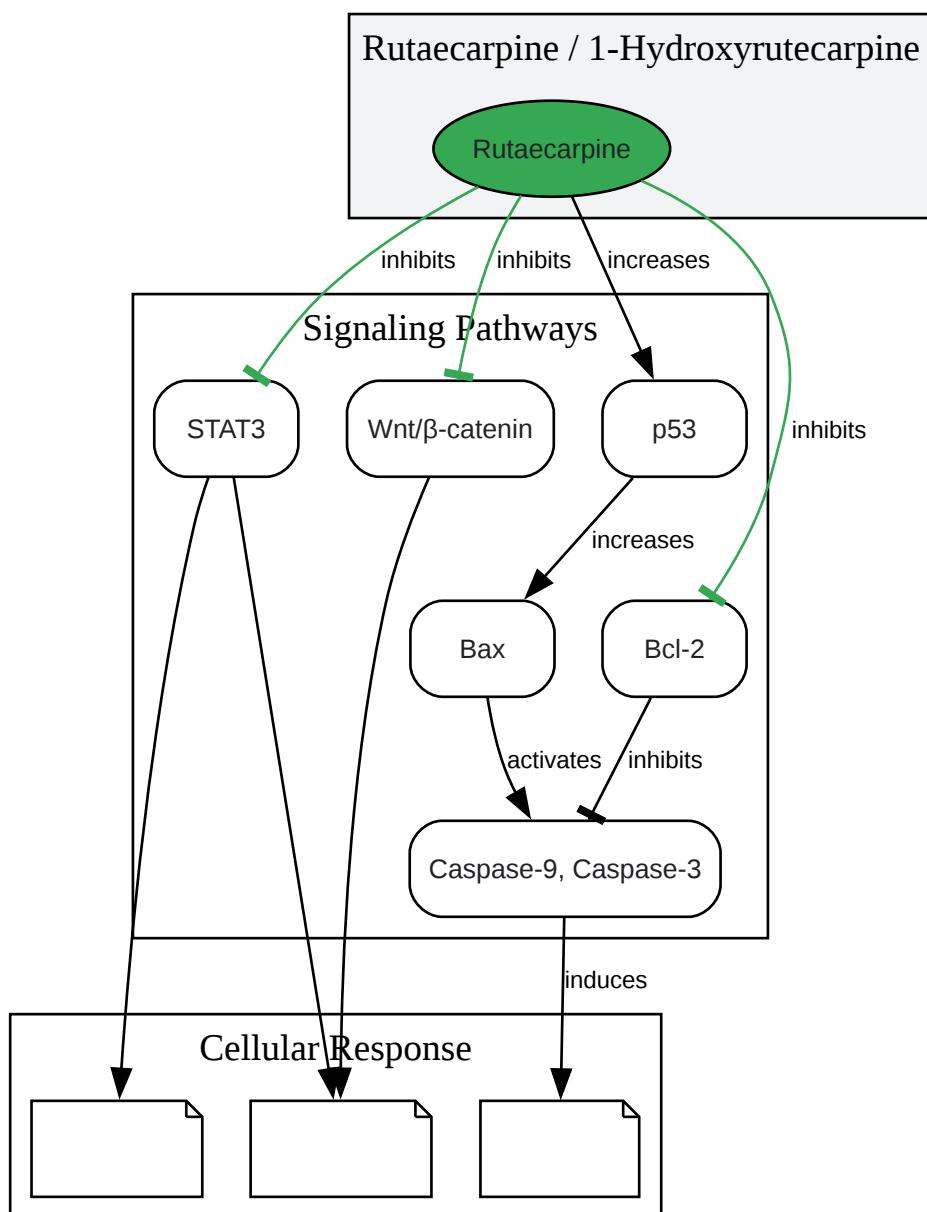
This model is used to study heart attacks and the efficacy of cardioprotective agents.

- Animals: Male rats.
- Grouping:
 - Sham group.
 - Ischemia-Reperfusion (I/R) control group.
 - I/R + Rutaecarpine/**1-Hydroxy rutaecarpine** (e.g., 100, 300 µg/kg, i.v.) pretreatment.
- Procedure:
 - Anesthetize the rats and perform a thoracotomy.

- Ligate the left anterior descending (LAD) coronary artery for a set period (e.g., 30 minutes) to induce ischemia.
- Release the ligature to allow for reperfusion (e.g., for 2 hours).
- Endpoints:
 - Measurement of infarct size (e.g., using TTC staining).
 - Assessment of cardiac function (e.g., via echocardiography).
 - Measurement of serum cardiac injury markers (e.g., creatine kinase, troponin).
 - Plasma levels of CGRP.[\[13\]](#)[\[15\]](#)

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